Ethyl 6-hydroxy-4-(4-methylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 6-hydroxy-4-(4-methylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the pyrimidine carboxylate family. This compound features a pyrimidine ring substituted with various functional groups, including hydroxyl, phenyl, and methyl groups, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-hydroxy-4-(4-methylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of ethyl cyanoacetate with 4-methylbenzaldehyde and phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, followed by cyclization and subsequent hydrolysis to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxy-4-(4-methylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The pyrimidine ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and methyl groups can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in acetic acid.
Major Products Formed:
Oxidation: Ethyl 6-oxo-4-(4-methylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate.
Reduction: Ethyl 6-hydroxy-4-(4-methylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinamine.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
Ethyl 6-hydroxy-4-(4-methylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-hydroxy-4-(4-methylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
Ethyl 6-hydroxy-4-(3-methylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
Uniqueness: Ethyl 6-hydroxy-4-(4-methylphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-20(24)16-17(14-11-9-13(2)10-12-14)21-18(22-19(16)23)15-7-5-4-6-8-15/h4-12,16-17H,3H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFBFZGDBCGYDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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